molecular formula C17H18N4OS B4965575 7-[(4-PHENYLPIPERAZINO)METHYL]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE

7-[(4-PHENYLPIPERAZINO)METHYL]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE

Cat. No.: B4965575
M. Wt: 326.4 g/mol
InChI Key: GGNLNTXDGAFACS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(4-Phenylpiperazino)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that has garnered interest due to its potential pharmacological properties. This compound features a thiazolo[3,2-a]pyrimidine core, which is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-Phenylpiperazino)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves a multi-step process. One common method includes the cyclocondensation of 4-phenylpiperazine with thiazole derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst such as p-toluene sulfonic acid (PTSA) in an acetonitrile solvent medium . The reaction conditions are generally mild, with the reaction proceeding at room temperature and yielding the desired product in high purity.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized using a one-pot three-component reaction. This method involves the reaction of 4-phenylpiperazine, thiazole derivatives, and an appropriate aldehyde in the presence of a catalyst. The use of green chemistry principles, such as employing eco-friendly solvents and recyclable catalysts, is often emphasized to enhance the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

7-[(4-Phenylpiperazino)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-[(4-Phenylpiperazino)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby disrupting essential biological pathways. For example, it has been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, leading to antibacterial effects . Additionally, it may interact with cellular receptors involved in signal transduction, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(4-Phenylpiperazino)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is unique due to the presence of the phenylpiperazine moiety, which enhances its binding affinity to specific biological targets. This structural feature contributes to its potent antimicrobial and anticancer activities, distinguishing it from other similar compounds .

Properties

IUPAC Name

7-[(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c22-16-12-14(18-17-21(16)10-11-23-17)13-19-6-8-20(9-7-19)15-4-2-1-3-5-15/h1-5,10-12H,6-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNLNTXDGAFACS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)N3C=CSC3=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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